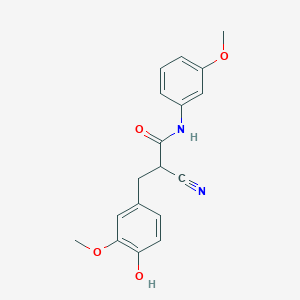

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-15-5-3-4-14(10-15)20-18(22)13(11-19)8-12-6-7-16(21)17(9-12)24-2/h3-7,9-10,13,21H,8H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCUJZSTSJVHPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with malononitrile in the presence of a base to form a cyano intermediate. This intermediate is then reacted with 3-methoxyaniline under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The cyano group can be reduced to an amine.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: Formation of 2-cyano-3-(4-oxo-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide.

Reduction: Formation of 2-amino-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano group can act as an electrophile, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of cyano-propanamide derivatives. Below is a systematic comparison with structurally related analogs:

Structural and Functional Group Variations

Key Research Findings

Substituent Effects on Solubility and Bioactivity: The hydroxy group in the target compound (4-hydroxy-3-methoxyphenyl) may enhance hydrogen-bonding capacity compared to non-hydroxylated analogs like 2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide . This could improve solubility but reduce membrane permeability. Fluorinated analogs (e.g., trifluoromethyl derivatives in ) exhibit higher metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound.

Synthetic Accessibility: The target compound’s discontinuation in commercial catalogs suggests challenges in synthesis or purification, possibly due to steric hindrance from the 4-hydroxy-3-methoxyphenyl group. In contrast, non-hydroxylated derivatives (e.g., ) are more readily available.

Pharmacological Potential: Compounds with cyanophenoxy or trifluoromethyl groups (e.g., ) are often explored as kinase inhibitors or anti-inflammatory agents. The target compound’s lack of these groups may limit its utility in such contexts but could favor alternative targets like oxidoreductases.

Critical Analysis of Evidence Limitations

- Data Gaps : Direct biological or crystallographic data (e.g., via SHELX-refined structures ) are absent for the target compound, limiting mechanistic insights.

Biological Activity

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and other pharmacological effects.

- Molecular Formula : C18H18N2O4

- Molecular Weight : 318.35 g/mol

- CAS Number : 1260937-79-8

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial properties. The following sections detail specific findings regarding its antibacterial and antifungal activities.

Antibacterial Activity

Several studies have explored the antibacterial efficacy of this compound against various bacterial strains.

Case Studies and Findings

-

In vitro Studies :

- The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) reported as follows:

- Staphylococcus aureus : MIC = 8 µg/mL

- Escherichia coli : MIC = 16 µg/mL

- Bacillus subtilis : MIC = 4 µg/mL

- A study indicated that the presence of hydroxyl and methoxy substituents on the phenyl rings enhances the antibacterial properties of the compound, likely due to increased electron donation facilitating interaction with bacterial cell membranes .

- The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) reported as follows:

- Structure-Activity Relationship (SAR) :

Antifungal Activity

The antifungal potential of this compound has also been assessed, particularly against common fungal pathogens.

Findings

- The compound demonstrated antifungal activity against Candida albicans , with MIC values ranging from 10 to 50 µg/mL depending on the strain tested.

- Notably, the presence of hydroxyl groups was found to enhance antifungal activity, suggesting that modifications to the phenolic structure could lead to more potent derivatives .

Comparative Biological Activity Table

| Biological Activity | Target Organisms | MIC (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 8 |

| Escherichia coli | 16 | |

| Bacillus subtilis | 4 | |

| Antifungal | Candida albicans | 10 - 50 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide?

- Methodology : Multi-step organic synthesis is typically employed, involving condensation reactions between substituted phenyl precursors and cyanoacetamide derivatives. Key steps include:

- Controlled reaction conditions (temperature: 60–80°C, pH 6–7) to optimize yield and minimize side products .

- Use of catalysts like tetrabutylammonium bromide (TBAB) in dichloromethane for efficient coupling .

- Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for intermediate validation .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirms substituent positions and functional groups (e.g., methoxy, cyano) via chemical shifts (e.g., δ 3.8 ppm for methoxy groups) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 367.1) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) .

Q. What preliminary biological assays are used to evaluate its activity?

- Methodology :

- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to screen for anticancer potential .

- Anti-inflammatory testing via COX-2 inhibition assays .

- Antimicrobial screening using broth microdilution (MIC values against S. aureus and E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

- Methodology :

- Substituent modification : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring to enhance binding affinity to target proteins (e.g., kinases) .

- Scaffold hybridization : Combine with tetrazole or thiophene moieties to improve metabolic stability (e.g., half-life extension in hepatic microsome assays) .

- Computational docking : Use AutoDock Vina to predict interactions with biological targets (e.g., TRPV1 receptors) and prioritize derivatives .

Q. How are physicochemical properties like logP calculated for this compound, and what challenges arise?

- Methodology :

- Fragment-based logP estimation : Apply correction factors for hydrogen bonding (+3 per bond) and steric effects (-2 for branching). For example, a +12 CM correction accounts for hydroxyl and methoxy group interactions .

- Validation : Compare computed values with experimental reverse-phase HPLC retention times .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Methodology :

- Comparative assays : Replicate studies under standardized conditions (e.g., cell line provenance, serum-free media) .

- Analog benchmarking : Test structurally similar compounds (e.g., N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide) to isolate substituent-specific effects .

- Meta-analysis : Use platforms like PubChem to aggregate and statistically analyze disparate datasets .

Q. What challenges arise in crystallographic analysis, and how can they be addressed?

- Methodology :

- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve electron density ambiguities near the cyano group .

- Refinement : Apply SHELXL for twin refinement if twinning is detected (e.g., Hooft parameter > 0.4) .

Q. How can in vitro findings be translated to in vivo models effectively?

- Methodology :

- Pharmacokinetic profiling : Assess oral bioavailability in rodent models via LC-MS/MS (e.g., Cmax and AUC calculations) .

- Toxicity screening : Conduct acute toxicity studies (OECD Guideline 423) to establish safe dosing ranges .

- Molecular imaging : Synthesize carbon-11 labeled analogs (e.g., [<sup>11</sup>C]-methoxy derivatives) for PET imaging to track tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.